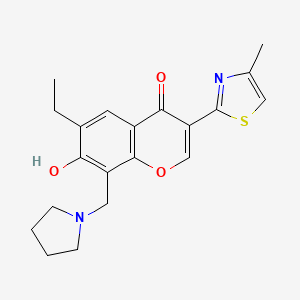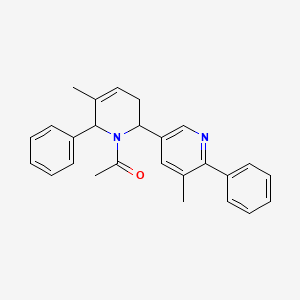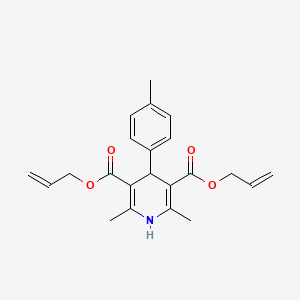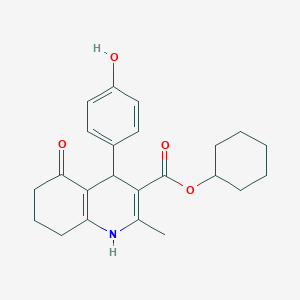
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one, also known as FH-PI 287, is a synthetic compound that has been developed for scientific research purposes. It belongs to the class of pyrrolone derivatives and has shown potential in various biomedical applications due to its unique chemical structure and mechanism of action.
作用機序
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 binds to the hydrophobic pocket of MDM2, which is essential for its interaction with p53. This binding disrupts the MDM2-p53 interaction and leads to stabilization and activation of p53. Activated p53 induces cell cycle arrest and apoptosis in cancer cells, leading to their death. 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has also been shown to induce autophagy, a process that leads to the degradation of damaged cellular components and can enhance the efficacy of chemotherapy drugs.
Biochemical and Physiological Effects
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has been shown to have a low toxicity profile and does not affect the normal functioning of non-cancerous cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has also been shown to enhance the activity of chemotherapy drugs, making it a potential candidate for combination therapy.
実験室実験の利点と制限
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has several advantages for laboratory experiments. It is easy to synthesize and has a high purity level. It has a low toxicity profile and does not affect the normal functioning of non-cancerous cells. It has been shown to be effective in inhibiting the activity of MDM2 and enhancing the activity of chemotherapy drugs. However, 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has some limitations for laboratory experiments. It is expensive to synthesize and may not be readily available for all researchers. Its mechanism of action is complex and requires further investigation.
将来の方向性
There are several future directions for research on 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287. One direction is to investigate its potential in combination therapy with other chemotherapy drugs. Another direction is to explore its potential in treating other types of cancer that overexpress MDM2. Further investigation is also needed to understand its mechanism of action and potential side effects. Development of more efficient synthesis methods and analogs of 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 could also lead to improved efficacy and lower costs.
合成法
The synthesis of 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 involves a multi-step process that starts with the reaction of 4-fluorobenzaldehyde with 1-hexylamine to form an imine intermediate. The intermediate is then subjected to a reaction with ethyl acetoacetate and sodium ethoxide to yield the final product, 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287. The synthesis process has been optimized to produce high yields of the compound with minimal impurities.
科学的研究の応用
4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has been extensively studied for its potential in cancer research. It has been shown to inhibit the activity of the oncogenic protein, MDM2, which is overexpressed in various types of cancer. Inhibition of MDM2 leads to activation of the tumor suppressor protein, p53, which induces cell cycle arrest and apoptosis in cancer cells. 4-acetyl-5-(4-fluorophenyl)-1-hexyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one 287 has also been shown to enhance the activity of chemotherapy drugs, making it a potential candidate for combination therapy.
特性
IUPAC Name |
3-acetyl-2-(4-fluorophenyl)-1-hexyl-4-hydroxy-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO3/c1-3-4-5-6-11-20-16(13-7-9-14(19)10-8-13)15(12(2)21)17(22)18(20)23/h7-10,16,22H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFSUYPXSUDRKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C(C(=C(C1=O)O)C(=O)C)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B5103399.png)
![2-amino-N-methyl-N-[(5-methyl-2-furyl)methyl]-1,3-benzothiazole-5-carboxamide trifluoroacetate](/img/structure/B5103402.png)
![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)


![N-[(2-methoxyphenoxy)acetyl]alanine](/img/structure/B5103432.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-4-methoxybenzaldehyde](/img/structure/B5103445.png)
![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)


![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)
